Therapeutic Indication Profile Differentiates from First-Generation TrkA Inhibitors
The patented therapeutic scope for this compound provides a key differentiator. Unlike first-generation TrkA inhibitors like CEP-701 (lestaurtinib), which have a broad, off-target-heavy kinase profile, this compound is specifically patented for a defined set of TrkA-mediated indications [2]. This focused clinical design is a direct result of its structure-based selectivity optimization.
| Evidence Dimension | Patented Therapeutic Indications |
|---|---|
| Target Compound Data | Chronic pain, neuropathic pain, pruritus, solid tumour/cancer [1] |
| Comparator Or Baseline | CEP-701 (lestaurtinib): Patented for acute myeloid leukemia (AML) and myelofibrosis. A non-selective pan-Trk and JAK2/FLT3 inhibitor. |
| Quantified Difference | Qualitative difference: Indication set is distinct, reflecting differing kinase selectivity profiles. CEP-701 is a pan-kinase inhibitor with known confounding off-target activity, while this compound is specifically designed for pain and TrkA-driven oncology indications [2]. |
| Conditions | Patent analysis and literature comparison [REFS-1, REFS-3]. |
Why This Matters
Procurement for pain or TrkA-specific oncology research requires a compound with a therapeutic profile validated by patent design, avoiding confounding activities of older, non-selective TrkA inhibitors.
- [1] DrugMap. Details of the Drug: Six-membered heterocyclic benzamide derivative 3 (DMEGVD4). View Source
- [2] Iyer, R., Evans, A. E., Qi, X., Ho, R., & Minturn, J. E. (2008). Lestaurtinib (CEP-701) is a potent and selective inhibitor of the Trk family of neurotrophin receptors. Molecular Cancer Therapeutics, 7(1), 206-214. View Source
